

Edaglitazone: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Edaglitazone*

Cat. No.: *B10768922*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaglitazone is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR γ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. As a member of the thiazolidinedione (TZD) class of drugs, **Edaglitazone** has been investigated for its potential as an antidiabetic agent. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical and Physicochemical Properties

Edaglitazone is a complex organic molecule with the chemical formula C₂₄H₂₀N₂O₄S₂.^[1] Its structure features a thiazolidinedione head group, which is characteristic of the glitazone class of drugs.

Identifier	Value
IUPAC Name	5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione
CAS Number	213411-83-7
Molecular Formula	C ₂₄ H ₂₀ N ₂ O ₄ S ₂
Molecular Weight	464.56 g/mol
SMILES	<chem>CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5</chem>
InChI Key	HAAXAFNSRADSMK-UHFFFAOYSA-N

Physicochemical Data

Property	Value
Melting Point	Not experimentally determined in the reviewed literature.
pKa	Not experimentally determined in the reviewed literature.
logP	Not experimentally determined in the reviewed literature.
Solubility	Soluble in DMSO. [1]

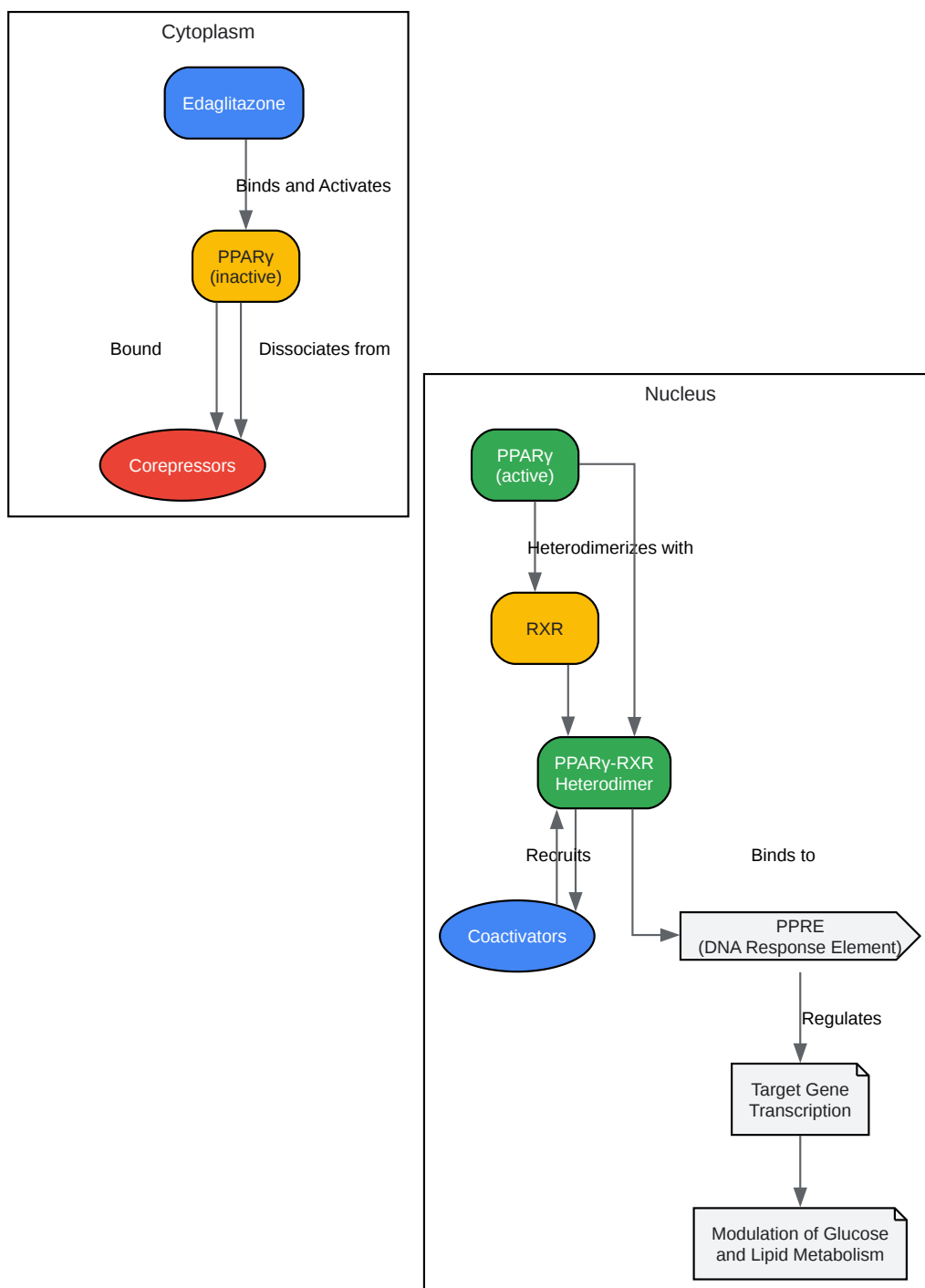
Mechanism of Action: PPAR γ Agonism

Edaglitazone exerts its therapeutic effects by acting as a potent and selective agonist for PPAR γ . It shows significantly higher affinity for PPAR γ compared to PPAR α , with reported EC₅₀ values of 35.6 nM for PPAR γ and 1053 nM for PPAR α in cofactor recruitment assays.[\[1\]](#)

Signaling Pathway

Upon binding to **Edaglitazone**, the PPAR γ receptor undergoes a conformational change, leading to the dissociation of corepressor molecules and the recruitment of coactivator proteins. This activated complex then forms a heterodimer with the retinoid X receptor (RXR). The PPAR γ -RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.

The co-crystal structure of **Edaglitazone** bound to the PPAR γ ligand-binding domain (LBD) reveals that it occupies the canonical orthosteric binding pocket. The thiazolidinedione headgroup forms hydrogen bonds with key residues in the AF-2 pocket and helix 12, stabilizing the active conformation of the LBD. The bulkier benzo[b]thiophene moiety of **Edaglitazone** induces conformational changes, including the shifting of helix 3, helix 6, and the loop between helices 6 and 7, to accommodate its size.



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Edaglitazone activates the PPARγ signaling pathway.

Experimental Protocols

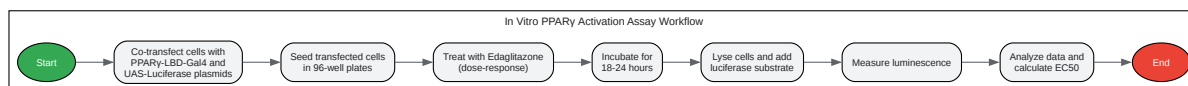
Detailed experimental protocols for the evaluation of **Edaglitazone** are crucial for reproducible research. Below are representative methodologies for key in vitro and in vivo assays.

In Vitro PPAR γ Activation Assay

This protocol describes a cell-based reporter assay to determine the potency of **Edaglitazone** in activating PPAR γ .

Methodology

- **Cell Culture:** Mammalian cells (e.g., HEK293T or CHO) are co-transfected with two plasmids: one expressing a fusion protein of the PPAR γ ligand-binding domain (LBD) and the Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS).
- **Compound Treatment:** Transfected cells are seeded in 96-well plates and treated with increasing concentrations of **Edaglitazone** or a vehicle control (e.g., DMSO).
- **Incubation:** Cells are incubated for 18-24 hours to allow for receptor activation and reporter gene expression.
- **Luciferase Assay:** A luciferase assay reagent is added to the cells, and the resulting luminescence is measured using a luminometer.
- **Data Analysis:** The luminescence signal is normalized to a control, and the EC50 value is calculated from the dose-response curve.



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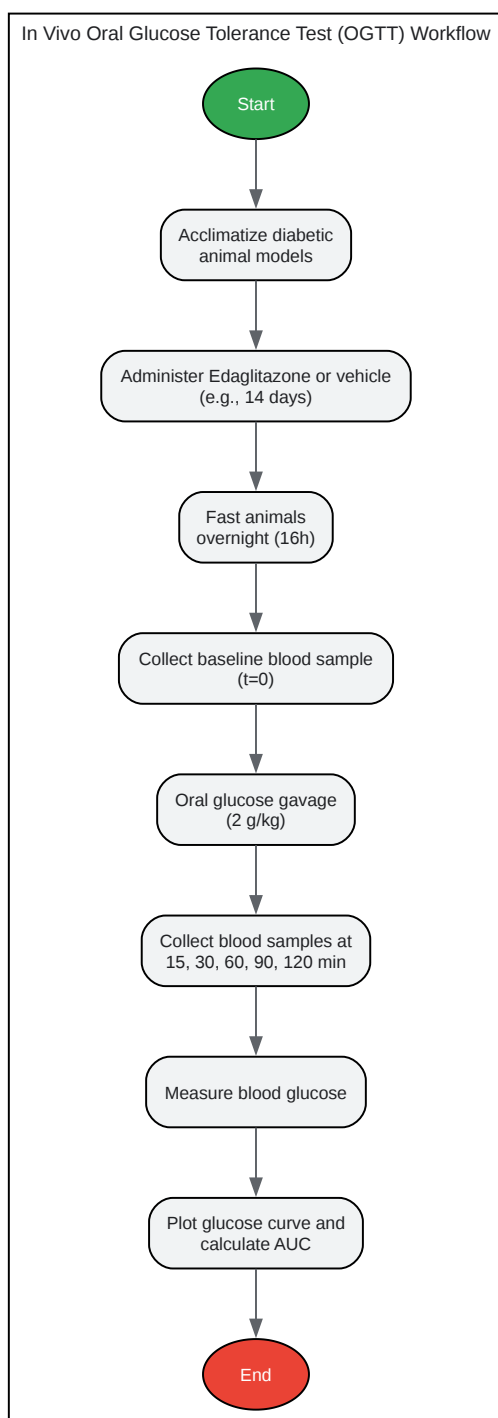
Workflow for an in vitro PPAR γ activation assay.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol outlines a standard OGTT in a rodent model of diabetes to assess the in vivo efficacy of **Edaglitazone**.

Methodology

- **Animal Model:** Use a relevant animal model of type 2 diabetes, such as db/db mice or Zucker diabetic fatty (ZDF) rats.
- **Acclimatization and Dosing:** Acclimate the animals and administer **Edaglitazone** or a vehicle control orally for a specified period (e.g., 14 days).
- **Fasting:** Fast the animals overnight (approximately 16 hours) before the test.
- **Baseline Blood Sample:** Collect a baseline blood sample ($t=0$) from the tail vein to measure fasting blood glucose levels.
- **Glucose Challenge:** Administer a glucose solution (e.g., 2 g/kg) orally by gavage.
- **Blood Sampling:** Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
- **Glucose Measurement:** Measure blood glucose concentrations using a glucometer.
- **Data Analysis:** Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.



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Workflow for an in vivo oral glucose tolerance test.

Quantitative Data Summary

Parameter	Value	Assay Type
EC50 (PPAR γ)	35.6 nM	Cofactor Recruitment Assay
EC50 (PPAR α)	1053 nM	Cofactor Recruitment Assay
Ki (PPAR γ)	Not experimentally determined in the reviewed literature.	-
IC50 (PPAR γ)	Not experimentally determined in the reviewed literature.	-

Conclusion

Edaglitazone is a well-characterized, potent, and selective PPAR γ agonist. Its detailed mechanism of action, involving specific interactions within the PPAR γ ligand-binding domain, provides a solid foundation for its potential therapeutic applications in metabolic diseases. The experimental protocols outlined in this guide offer standardized methods for further investigation of its pharmacological properties. Further studies to determine its complete physicochemical profile and binding kinetics would be beneficial for a comprehensive understanding of this compound.

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References

- 1. researchgate.net [researchgate.net]
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